2,2-Dibromo-1-(4-fluorophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFGHBAVJPOWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382540 | |
| Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7542-64-5 | |
| Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating the Chemical Reactivity and Mechanistic Pathways of 2,2 Dibromo 1 4 Fluorophenyl Ethanone
Nucleophilic Substitution Reactions at the Gem-Dibromo Carbon
The presence of two bromine atoms on the alpha-carbon makes this position highly susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the adjacent carbonyl group and the 4-fluorophenyl ring enhances the electrophilicity of the α-carbon, facilitating the displacement of the bromide ions, which are good leaving groups.
Nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines, react readily with 2,2-dibromo-1-(4-fluorophenyl)ethanone, often leading to the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov These reactions are fundamental in medicinal chemistry as nitrogen heterocycles are core structures in many pharmaceutical drugs. nih.govijnrd.org
The reaction mechanism typically begins with a nucleophilic attack by the nitrogen atom on the gem-dibromo carbon, displacing one of the bromide ions. This is followed by a second intramolecular or intermolecular nucleophilic substitution or condensation reaction, leading to cyclization. For instance, reaction with primary amines can lead to the formation of substituted aziridines or other nitrogen-containing rings after subsequent steps.
Hydrazine and its derivatives are particularly important in this context. The reaction of α-haloketones with hydrazines is a common route for the synthesis of pyridazines and other related heterocycles. In the case of this compound, the reaction with hydrazine would likely proceed through the initial formation of a hydrazone at the carbonyl group, followed by cyclization involving the gem-dibromo center. The specific reaction conditions and the nature of the hydrazine derivative would dictate the final product. The kinetics of reactions involving hydrazines can be complex, but they are known to be potent nucleophiles. researchgate.netresearchgate.netccsenet.org
Table 1: Examples of Heterocyclic Systems from Reactions with Nitrogen Nucleophiles
| Nucleophile | Potential Heterocyclic Product(s) | Reaction Type |
|---|---|---|
| Primary Amine (R-NH₂) | Aziridines, Imidazoles | Cyclization via Nucleophilic Substitution |
| Hydrazine (H₂N-NH₂) | Pyridazines, Pyrazoles | Condensation and Cyclization |
This table presents potential outcomes based on established reactivity patterns of similar compounds.
Alpha-ketoamides are significant structural motifs in biologically active molecules and serve as versatile intermediates in organic synthesis. researchgate.net The conversion of this compound into an α-ketoamide derivative involves the reaction with an amine followed by an oxidation step, or a direct oxidative amidation process.
A plausible pathway involves the initial reaction with a primary or secondary amine, where the amine displaces both bromine atoms to form an enamine or a related intermediate. Subsequent hydrolysis and oxidation would then yield the desired α-ketoamide. Alternatively, a more direct approach could involve a one-pot reaction in the presence of an oxidizing agent and an amine. While specific protocols for this exact substrate are not detailed in the provided literature, methods for synthesizing α-ketoamides from other precursors, such as β-ketonitriles, using oxidants like hydrogen peroxide are known. researchgate.net This suggests that similar oxidative conditions could be applied to intermediates derived from this compound.
The reaction would likely proceed as follows:
Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon.
Substitution/Rearrangement: Subsequent reaction at the gem-dibromo carbon.
Oxidation/Hydrolysis: Conversion of the intermediate to the final α-ketoamide product.
Carbonyl Reactivity and Related Transformations
The carbonyl group in this compound is a key reactive site, participating in addition reactions and influencing the acidity of adjacent protons, which in turn enables rearrangement reactions.
The acidity of hydrogens on a carbon atom alpha to a carbonyl group is a cornerstone of carbonyl chemistry, leading to the formation of enolates. libretexts.orglibretexts.org However, this compound lacks α-hydrogens. This structural feature precludes the classic Favorskii rearrangement mechanism that proceeds through a cyclopropanone intermediate formed from an enolate. wikipedia.orgadichemistry.com
Instead, α,α-dihalo ketones without α'-hydrogens can undergo a pseudo-Favorskii or quasi-Favorskii rearrangement. wikipedia.org In this mechanism, a nucleophilic base (like hydroxide or an alkoxide) directly attacks the carbonyl carbon. This is followed by a concerted collapse of the resulting tetrahedral intermediate, where one of the neighboring carbon-carbon bonds migrates with the displacement of a halide ion. wikipedia.org
When this compound is treated with a base like sodium hydroxide, this rearrangement would lead to the formation of a derivative of 4-fluorophenylacetic acid. If an alkoxide is used, the corresponding ester would be formed, and with an amine, an amide would be the product. adichemistry.comddugu.ac.in
Another important reaction pathway for α,α-dihaloketones under Favorskii conditions is the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com This typically involves an elimination step followed by rearrangement.
Table 2: Potential Products from Favorskii-Type Rearrangement
| Reagent/Base | Product Type | Plausible Mechanism |
|---|---|---|
| Hydroxide (OH⁻) | Carboxylic Acid Derivative | Pseudo-Favorskii |
| Alkoxide (RO⁻) | Ester Derivative | Pseudo-Favorskii |
The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This makes it a target for nucleophilic addition reactions. youtube.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and heteroatom nucleophiles can add to the carbonyl group.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, pushing the pi electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated during workup to yield a tertiary alcohol. The stability of this tetrahedral intermediate can be significant, and in some cases, particularly with strained systems, they can be isolated. nih.gov
For example, reaction with a Grignard reagent (R-MgBr) would yield a 2,2-dibromo-1-(4-fluorophenyl)-1-alkanol derivative after acidic workup. The presence of the bulky and electron-withdrawing dibromomethyl group can influence the stereochemical outcome of the addition if the nucleophile or substrate is chiral.
Elimination Reactions for Conjugated Systems
Under basic conditions, α,α-dihaloketones can undergo elimination reactions to form α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, this pathway is less straightforward due to the lack of a hydrogen atom on the α-carbon. However, elimination reactions can be part of more complex transformations. For instance, in the context of the Favorskii rearrangement, α,α'-dihaloketones are known to eliminate HX to yield α,β-unsaturated carbonyl compounds. wikipedia.org While the subject molecule is an α,α-dihaloketone, related transformations leading to conjugated systems can be envisaged under specific conditions, potentially involving rearrangement prior to elimination.
A more direct route to a conjugated system would involve a reaction that transforms the CBr₂ group. For example, a Wittig-type reaction or a variation thereof could potentially be used to form a C=C bond at that position, leading to a highly functionalized conjugated system.
Role as a Precursor to Organometallic Species and Ynolates
Beyond its utility in forming unsaturated systems through elimination, this compound is a valuable precursor for generating highly reactive intermediates such as organometallic species and ynolates.
The reaction of gem-dibromo compounds with organometallic reagents, such as organolithium or Grignard reagents, can lead to the formation of a variety of products. For instance, treatment with a strong base like lithium diisopropylamide (LDA) can initiate the formation of a lithium ynolate. This process involves a double dehydrobromination. Ynolates are powerful nucleophiles and can participate in a range of carbon-carbon bond-forming reactions, including aldol-type additions and cycloadditions.
The general transformation to an ynolate can be depicted as follows:
Step 1: First Dehydrobromination this compound + Base -> β-bromo-α,β-unsaturated ketone + H-Base⁺ + Br⁻
Step 2: Second Dehydrobromination (Fritsch-Buttenberg-Wiechell rearrangement) β-bromo-α,β-unsaturated ketone + Strong Base -> Lithium (4-fluorophenyl)ynolate + H-Base⁺ + Br⁻
The resulting ynolate is a highly reactive species that can be trapped with various electrophiles to generate a diverse array of functionalized molecules.
Furthermore, the reaction of this compound with reducing metals can generate organometallic intermediates. For example, reaction with zinc dust can lead to the formation of a zinc enolate or related species. These organozinc compounds are generally less reactive and more selective than their lithium or magnesium counterparts, making them valuable in specific synthetic applications.
The formation of these reactive intermediates from this compound opens up a wide range of possibilities for constructing complex organic molecules, highlighting the compound's significance as a versatile building block in modern organic synthesis.
Advanced Spectroscopic and Structural Characterization of 2,2 Dibromo 1 4 Fluorophenyl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2,2-Dibromo-1-(4-fluorophenyl)ethanone, offering detailed information about the atomic connectivity and the electronic environment of the molecule.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis and Signal Assignment
The ¹H and ¹³C NMR spectra of this compound provide definitive information for its structural confirmation. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring nuclei.
In the ¹H NMR spectrum, the molecule exhibits three distinct signals. A singlet at approximately 6.64 ppm is assigned to the methine proton (-CHBr₂). The aromatic protons appear as two multiplets due to the fluorine substitution on the phenyl ring. The protons ortho to the carbonyl group resonate as a doublet of doublets around 8.16 ppm, while the protons meta to the carbonyl (and ortho to the fluorine) appear as a triplet at about 7.19 ppm. rsc.org
The ¹³C NMR spectrum shows six signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C=O) appears at a characteristic downfield shift of around 184.9 ppm. The carbon of the dibromomethyl group (-CHBr₂) is observed at approximately 39.2 ppm. The fluorinated carbon (C-F) shows a large coupling constant (J = 254.2 Hz) and resonates at 166.1 ppm. The other aromatic carbons appear at their expected shifts, with coupling to the fluorine atom influencing their multiplicity. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.16 | dd | J = 8.8, 5.6 | 2H, Ar-H (ortho to C=O) |
| ¹H | 7.19 | t | J = 8.8 | 2H, Ar-H (meta to C=O) |
| ¹H | 6.64 | s | - | 1H, CHBr₂ |
| ¹³C | 184.9 | s | - | C=O |
| ¹³C | 166.1 | d | J = 254.2 | C-F |
| ¹³C | 131.6 | d | J = 9.4 | Ar-C (ortho to C=O) |
| ¹³C | 130.2 | d | J = 3.2 | Ar-C (ipso to C=O) |
| ¹³C | 116.0 | d | J = 22.0 | Ar-C (meta to C=O) |
| ¹³C | 39.2 | s | - | CHBr₂ |
Fluorine (¹⁹F) NMR Applications for Conformational and Electronic Effects
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms in molecules. For this compound, the ¹⁹F chemical shift provides insight into the electronic effects of the dibromoacetyl group on the fluorophenyl ring. The fluorine nucleus is sensitive to the polarity of the solvent and intramolecular interactions, which can influence its chemical shift and coupling constants to neighboring protons and carbons. researchgate.netmdpi.com Conformational analysis of related fluoro-substituted acetophenones often utilizes ¹⁹F NMR to determine the preferred orientation of the acyl group relative to the ring. rsc.org The electronic withdrawing nature of the dibromoacetyl substituent would be expected to influence the electron density at the fluorine atom, which is reflected in its resonance frequency.
Elucidation of Through-Space Coupling Phenomena
Through-space spin-spin coupling occurs when two nuclei are close in space but separated by several bonds, and their interaction is mediated directly through space rather than through the bonding network. In derivatives of this compound, particularly ortho-substituted analogues, through-space coupling between the fluorine atom and protons or carbons of the side chain could be observable. iaea.org Studies on related 2′-fluoroacetophenone derivatives have demonstrated that such couplings (e.g., ⁵J(Hα, F) and ⁴J(Cα, F)) are diagnostic of the molecule's conformation, specifically indicating a preference for an s-trans conformer where the side chain is oriented away from the fluorine atom. nih.gov The magnitude of this coupling can be correlated with the distance between the interacting nuclei, providing a powerful tool for conformational analysis in solution. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between its vibrational energy states. libretexts.org The IR spectrum of this compound is characterized by several key absorption bands that are diagnostic of its functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Carbonyl (C=O) Stretch | 1700-1680 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250-1120 | Strong |
| C-Br Stretch | 700-500 | Medium-Strong |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. savemyexams.com For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. savemyexams.com
Upon ionization, the molecular ion can undergo fragmentation, yielding smaller charged particles. The fragmentation pattern provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the dibromomethyl carbon, leading to the formation of a 4-fluorobenzoyl cation ([F-C₆H₄-CO]⁺) at m/z 123.
Loss of a bromine radical: Fragmentation involving the loss of a bromine atom (·Br) to give an [M-Br]⁺ ion.
Loss of HBr: Elimination of a molecule of hydrogen bromide. miamioh.edu
The relative abundance of these fragment ions helps to piece together the molecular structure. The most stable carbocation formed during fragmentation often results in the most intense peak in the spectrum, known as the base peak. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
In analogous structures, weak C—H⋯O hydrogen bonds are a common feature, often linking molecules into chains or dimers. For instance, in the crystal structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone, molecules are linked by pairs of weak C—H⋯O hydrogen bonds to form inversion dimers. nih.gov Similarly, derivatives like 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone exhibit intermolecular C—H⋯O interactions that connect molecules into a two-dimensional array. nih.gov
The presence of bromine and fluorine atoms in this compound suggests the potential for halogen bonding and other halogen-involved interactions. In a derivative, (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, the crystal packing is consolidated by C—Br⋯π and C—F⋯π interactions. nih.gov A Hirshfeld surface analysis of this compound revealed that Br⋯H/H⋯Br and F⋯H/H⋯F contacts contribute significantly to the crystal packing. nih.gov
Furthermore, π-π stacking interactions are frequently observed in aromatic compounds, contributing to the stability of the crystal lattice. In 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, π-π stacking interactions with a centroid-centroid distance of 3.596 (5) Å provide connections between layers of molecules. nih.gov The fluorophenyl ring in the title compound would be expected to participate in similar aromatic interactions.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Potential Participating Atoms/Groups |
| Hydrogen Bonding | C—H···O |
| Halogen Bonding | C—Br···O, C—F···O |
| Other Halogen Interactions | C—Br···π, C—F···π, Br···Br, Br···F |
| Pi-Pi Stacking | Fluorophenyl ring interactions |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state is its three-dimensional arrangement, which is influenced by both intramolecular forces and the constraints of the crystal packing. For α-haloketones like this compound, the orientation of the carbonyl group relative to the phenyl ring and the conformation of the dibromomethyl group are key structural features.
Studies on related acetophenone (B1666503) derivatives provide insights into likely conformational preferences. In 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone, the unit comprising the ethanone (B97240) and 4-fluorophenyl groups is essentially planar. nih.gov This planarity suggests a degree of conjugation between the carbonyl group and the aromatic ring. The dihedral angle between the ethanone plane and the 4-fluorophenyl ring in this molecule is small, at 1.2 (2)°. nih.gov
The torsional angles involving the bromine atoms are also critical. In the derivative (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene, the C1=C2 double bond exhibits a slight twist, which is attributed to minimizing steric repulsion. nih.gov A similar consideration of steric hindrance between the bulky bromine atoms and the fluorophenyl ring in this compound would likely influence its solid-state conformation.
Table 2: Expected Key Conformational Parameters for this compound in the Crystalline State
| Parameter | Description | Expected Observation |
| Dihedral Angle (Phenyl-C=O) | Torsion angle between the fluorophenyl ring and the carbonyl group. | Likely to be relatively small, indicating a tendency towards planarity. |
| Torsion Angles (C-C-Br) | Rotation around the C-C single bond involving the bromine atoms. | Influenced by steric repulsion and crystal packing forces. |
Theoretical and Computational Chemistry in Understanding 2,2 Dibromo 1 4 Fluorophenyl Ethanone
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic distribution, which are crucial for understanding a molecule's reactivity.
DFT calculations can map the electron density distribution of a molecule, which is fundamental to identifying reactive sites. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov
For molecules analogous to 2,2-Dibromo-1-(4-fluorophenyl)ethanone, DFT studies on similar halogenated acetophenones reveal that the electron density is significantly influenced by the presence of electronegative halogen and oxygen atoms. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT that visualizes the charge distribution. In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are susceptible to nucleophilic attack. researchgate.net
For this compound, it is anticipated that the carbonyl oxygen would be a site of negative potential, making it a likely center for electrophilic interactions. Conversely, the carbon atom of the carbonyl group and the carbon atom attached to the two bromine atoms would exhibit a more positive potential, marking them as potential sites for nucleophilic attack.
Table 1: Key DFT-Derived Reactivity Descriptors
| Descriptor | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
DFT is also a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. By calculating the energy of the transition state, the activation energy of a reaction can be determined, providing crucial information about the reaction kinetics.
For instance, in reactions involving α,α-dihaloacetophenones, DFT can be employed to model the energetic profiles of various reaction pathways, such as nucleophilic substitution at the carbonyl carbon or reactions involving the di-brominated carbon. The localization of transition states is achieved through computational methods like the Quadratic Synchronous Transit (QST2) approach. mdpi.com These calculations can help in understanding the feasibility of different synthetic routes and predicting the most likely reaction products under specific conditions. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its interactions with its environment.
For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl ring and the carbonyl group, MD simulations can explore the different accessible conformations and their relative stabilities. A conformational analysis of a similar compound, 2,4'-dibromoacetophenone, using DFT revealed the most stable structures based on the torsion angles between the phenyl ring and the acetyl group. researchgate.netdergipark.org.tr Such studies help in understanding how the molecule's shape influences its physical and chemical properties.
MD simulations are also invaluable for studying intermolecular interactions in condensed phases. By simulating a system containing multiple molecules of this compound, one can observe how they pack together and what types of non-covalent interactions dominate their association.
Advanced Computational Tools (e.g., Hirshfeld Surface Analysis, NCI-RDG)
To gain a deeper understanding of intermolecular interactions in the solid state, advanced computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI)-Reduced Density Gradient (RDG) analysis are employed.
Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are indicative of strong interactions like hydrogen bonds. nih.gov
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Related Compound, (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene
| Contact Type | Percentage Contribution (%) |
|---|---|
| O···H/H···O | 15.0 |
| H···H | 14.3 |
| Br···H/H···Br | 14.2 |
| C···H/H···C | 10.1 |
| F···H/H···F | 7.9 |
| Br···Br | 7.2 |
| Br···C/C···Br | 5.8 |
Data adapted from a study on a compound containing similar functional moieties. nih.gov
NCI-RDG Analysis is a technique that allows for the visualization of non-covalent interactions in real space. It is based on the electron density and its derivatives. The reduced density gradient (RDG) is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This plot reveals different types of interactions: strong attractive interactions (like hydrogen bonds) appear as spikes at negative values, weak interactions (like van der Waals forces) are found around zero, and strong repulsive interactions are at positive values. researchgate.net The corresponding regions in the molecule can be colored to create a visually intuitive map of non-covalent interactions.
Applications of 2,2 Dibromo 1 4 Fluorophenyl Ethanone in Complex Organic Synthesis
Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature of 2,2-Dibromo-1-(4-fluorophenyl)ethanone makes it an ideal starting material for the synthesis of several classes of heterocyclic compounds. The two bromine atoms on the α-carbon and the adjacent carbonyl group provide the necessary electrophilic sites for reactions with dinucleophiles to form stable ring systems.
Formation of Quinoxaline (B1680401) Scaffolds
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals and materials science. A primary and efficient method for synthesizing substituted quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. α,α-Dihaloketones, such as this compound, serve as effective surrogates for 1,2-dicarbonyl compounds in this reaction.
The synthesis proceeds via the reaction of this compound with an o-phenylenediamine (B120857) derivative. The reaction mechanism involves an initial nucleophilic attack by one of the amino groups on the α-carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system. This method is advantageous as it allows for the introduction of a 4-fluorophenyl substituent onto the quinoxaline scaffold, a common motif in bioactive molecules. nih.govnih.gov The general reaction is robust and can be catalyzed under various conditions, including in the presence of pyridine (B92270) in THF at room temperature. nih.gov
Reaction Scheme: Quinoxaline Synthesis
| Reactant 1 | Reactant 2 | Product | Description |
|---|---|---|---|
| This compound | o-Phenylenediamine | 2-(4-fluorophenyl)quinoxaline | A condensation-oxidation reaction where the α,α-dihaloketone acts as a 1,2-dicarbonyl synthon to form the heterocyclic quinoxaline ring. |
Derivatization to Triazoles
1,2,4-Triazoles are another important class of heterocycles with a broad spectrum of biological activities. globalresearchonline.net While various synthetic routes exist, the use of α,α-dihaloacetophenones provides a pathway to specific substitution patterns. For instance, α,α-dibromoacetophenones can react with reagents like thiosemicarbazide (B42300) to form triazole derivatives. raco.cat
In a relevant synthetic strategy, 1,2,4-triazole (B32235) derivatives have been synthesized by reacting 4-fluoroacetophenone with 1,2,4-triazole itself in the presence of potassium carbonate and DMF. chemicaljournals.com Although this specific example does not start with the dibrominated analog, it highlights the utility of the fluorinated acetophenone (B1666503) core in building triazole-containing structures. More directly, α-haloketones are known precursors for creating substituted triazoles, often used in the development of novel anticancer agents and aromatase inhibitors. nih.gov
Pathways to Beta-Carbolines and Related Alkaloids
Beta-carbolines (β-carbolines) are a large family of indole (B1671886) alkaloids, many of which possess significant neurological and pharmacological activities. analis.com.mybeilstein-journals.org The synthesis of the β-carboline framework is a subject of extensive research. The most common and historically significant method for constructing this tricyclic system is the Pictet-Spengler reaction. analis.com.mynih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone under acidic conditions, followed by cyclization.
A review of prominent synthetic methodologies for β-carbolines, including the Pictet-Spengler condensation, Bischler-Napieralski reaction, and various metal-catalyzed cyclizations, indicates that α,α-dihaloketones like this compound are not conventional precursors for this class of alkaloids. beilstein-journals.orgresearchgate.netbeilstein-journals.org The established synthetic routes typically rely on tryptamine or tryptophan as the core indole-containing building block, which then reacts with a carbonyl compound to form the third ring. analis.com.mynih.gov Therefore, the application of this compound in the direct synthesis of β-carboline scaffolds is not a well-documented or standard pathway in the existing chemical literature.
Role as a Building Block for Fluorine-Containing Organic Molecules
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. enamine.nettcichemicals.com this compound is a valuable fluorinated building block because it contains the 4-fluorophenyl moiety, a common feature in many successful pharmaceutical agents. enamine.net
This compound can be used to introduce the 4-fluorophenyl group into larger, more complex molecules. The reactive α,α-dibromo ketone functionality allows for a range of chemical transformations where the fluorinated aryl ring is carried through the synthesis. For example, it serves as a precursor in the synthesis of various fluorinated heterocycles and other intermediates used in drug discovery. mdpi.combldpharm.com The presence of the fluorine atom can significantly alter the electronic properties and biological activity of the final product.
Examples of Fluorinated Drugs Featuring the 4-Fluorophenyl Moiety
| Drug Name | Therapeutic Class | Significance of Fluorine |
|---|---|---|
| Fluoxetine (Prozac) | Antidepressant | Enhances metabolic stability and potency. |
| Atorvastatin (Lipitor) | Cholesterol-lowering | Contributes to binding affinity and efficacy. |
| Ciprofloxacin (Ciprobay) | Antibiotic | Improves antibacterial spectrum and potency. |
Precursor in the Synthesis of Functionally Active Scaffolds for Chemical Biology Studies (e.g., investigation of enzyme inhibition mechanisms as chemical probes)
Functionally active scaffolds, such as enzyme inhibitors and chemical probes, are essential tools in chemical biology for elucidating biological pathways and validating drug targets. α-Haloketones are recognized as important precursors for synthesizing such molecules due to their ability to act as electrophiles and react with nucleophilic residues in enzyme active sites. researchgate.net
Specifically, the 4-fluorophenyl group is a key component in many kinase inhibitors, which are a major class of targeted cancer therapies. nih.goved.ac.uk For example, the synthesis of dacomitinib-based PROTACs utilizes a N-(3-chloro-4-fluorophenyl) core structure, demonstrating the importance of this fluorinated scaffold in modern drug design. nih.gov While direct synthesis from this compound may not be explicitly documented for all inhibitors, its structural motifs are highly relevant. The reactivity of the dibromo-ketone function allows for its elaboration into more complex structures that can be tailored to target specific enzymes, making it a potential starting point for the development of novel chemical probes and inhibitors for kinases and other enzyme classes.
Utility in Material Science Applications (e.g., conductive polymers, thermosetting resins)
The application of this compound in the synthesis of materials such as conductive polymers and thermosetting resins is not well-established in the scientific literature.
The synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs) typically proceeds through nucleophilic aromatic substitution reactions involving monomers such as 4,4′-difluorobenzophenone and various bisphenols. This process builds the polymer backbone through ether linkages formed by displacing the fluorine atoms on the benzophenone (B1666685) core. This mechanism is fundamentally different from reactions that would involve a small molecule like this compound, where the reactive sites are at the α-carbon.
Similarly, the formation of thermosetting resins often involves the polymerization of monomers that can form a cross-linked network, such as epoxides or acrylates. mdpi.com There is no clear or documented synthetic pathway where α,α-dihaloacetophenones are used as primary monomers or cross-linking agents for creating these types of polymer networks. Therefore, the utility of this compound in these specific material science applications appears to be limited or not currently explored.
Future Research Directions and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes for Alpha,Alpha-Dibromoketones
A significant trend in the synthesis of α,α-dibromoketones is the shift towards environmentally benign methodologies. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Key research findings in this area include:
Hydrogen Peroxide-Based Systems : The use of hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr) has emerged as a powerful and environmentally friendly method for the dibromination of 1-arylethanones. organic-chemistry.orgresearchgate.net This system is advantageous as H₂O₂ is a green oxidant, with water being its only byproduct. The reaction is often rapid, proceeding to completion in as little as 20 minutes with high yields. organic-chemistry.orgresearchgate.net
Solid Oxidants and Bromide Salts : Another sustainable strategy involves using stable, solid bromide salts, such as sodium bromide (NaBr) or ammonium (B1175870) bromide, in combination with a solid oxidant like potassium persulfate (K₂S₂O₈) or Oxone®. researchgate.netorganic-chemistry.org These methods avoid the use of hazardous and corrosive liquid bromine and can often be performed under mild conditions. researchgate.net The use of ammonium bromide and Oxone® is noted for being an economical and environmentally safe option for selective bromination. researchgate.netorganic-chemistry.org
Alternative Solvents and Conditions : To minimize the use of volatile organic compounds, researchers are exploring alternative reaction media. Protocols using water as a solvent have been developed, significantly improving the environmental profile of the synthesis. epa.govgoogle.com Additionally, the use of deep eutectic solvents (DES), which are non-toxic and low-cost, represents a promising frontier in green chemistry for halogenation reactions. mdpi.com Some procedures have also been developed to run without any solvent at all. tandfonline.com
In Situ Generation of Bromine : To enhance safety, methods that generate the reactive bromine species in situ from safer precursors, such as reacting an oxidant like NaOCl with HBr, are being developed. This approach avoids the storage and handling of bulk molecular bromine. nih.gov
| Method | Key Reagents | Solvent/Conditions | Primary Advantages |
|---|---|---|---|
| Hydrogen Peroxide System | H₂O₂, HBr | Dioxane or other organic solvents | Uses a green oxidant (H₂O₂), rapid reaction times, high yields. organic-chemistry.orgresearchgate.net |
| Solid Oxidant System | NaBr or NH₄Br, Oxone® or K₂S₂O₈ | Methanol or Water | Avoids liquid bromine, uses stable solid reagents, economical. researchgate.netorganic-chemistry.org |
| Aqueous Bromination | H₂O₂-HBr or NBS | Water ('on water') | Eliminates hazardous organic solvents, lower environmental impact. epa.gov |
| Deep Eutectic Solvents | N-Bromosuccinimide (NBS) | Urea-choline chloride (DES) | Non-toxic, low-cost solvent that also acts as a catalyst system. mdpi.com |
Exploration of Novel Reaction Pathways and Catalytic Systems for Chemoselective Transformations
Beyond improving their synthesis, researchers are actively exploring new ways to use the unique reactivity of α,α-dibromoketones to build complex molecular architectures. The focus is on developing novel, catalyst-driven, and highly selective reactions.
Emerging trends in this field include:
Catalytic Enolate Generation : A novel pathway involves the chemoselective formation of zinc enolates from α,α-dibromoketones using reagents like diethylzinc. researchgate.net These enolates can then react with other electrophiles, such as α-bromocarbonyl compounds, to create valuable 1,4-dicarbonyl structures. This method provides a new route for carbon-carbon bond formation under mild conditions. researchgate.net
Asymmetric Catalysis : Organocatalysis is a rapidly growing field that uses small organic molecules to catalyze reactions, often with high enantioselectivity. The development of organocatalytic methods for the α-bromination of aldehydes and ketones points to future possibilities for controlling the stereochemistry of subsequent transformations involving the resulting α,α-dihaloketones. rsc.orgacs.org
Transition Metal Catalysis : The use of transition metals to catalyze new transformations is a cornerstone of modern organic synthesis. For instance, copper-catalyzed asymmetric Sonogashira coupling reactions have been developed for cyclic gem-dihaloketones. acs.org This highlights the potential for developing similar catalytic systems for acyclic substrates like 2,2-Dibromo-1-(4-fluorophenyl)ethanone to construct tetrasubstituted carbon stereocenters, which are challenging synthetic targets. acs.org
Transformations into Other Functional Groups : Recent research has shown that aromatic ketones can be converted into versatile aromatic esters through a one-pot Claisen and retro-Claisen reaction sequence. waseda.jpsciencedaily.com The adaptation of such pathways to polyhalogenated ketones could significantly broaden their synthetic utility, allowing them to participate in a wider range of cross-coupling reactions. waseda.jpsciencedaily.com
| Reaction Pathway | Catalyst/Key Reagent | Product Type | Significance |
|---|---|---|---|
| Cross-Coupling via Zinc Enolates | Diethylzinc (Et₂Zn) | 1,4-Dicarbonyl Compounds | Novel C-C bond formation by selectively reacting one C-Br bond. researchgate.net |
| Asymmetric Transformations | Chiral Organocatalysts (e.g., diphenylpyrrolidine) | Chiral α-haloketones and derivatives | Enables the synthesis of enantiomerically enriched complex molecules. rsc.org |
| Transition Metal Cross-Coupling | Copper Catalysts | Complex molecules with new stereocenters | Potential for creating highly substituted and complex molecular frameworks. acs.org |
| Functional Group Interconversion | Sequential Claisen/retro-Claisen reaction | Aromatic Esters | Expands the range of possible cross-coupling reactions for ketone derivatives. waseda.jpsciencedaily.com |
Advanced Mechanistic Studies of Nucleophilic Reactivity with Polyhalogenated Ketones
A deeper understanding of the reaction mechanisms governing the reactivity of polyhalogenated ketones is crucial for designing new reactions and controlling selectivity. Modern computational chemistry has become an indispensable tool in this area, providing insights that are difficult to obtain through experiments alone.
Key directions in mechanistic studies are:
Computational Modeling with DFT : Density Functional Theory (DFT) has been employed to model the reactions between α-haloketones and various nucleophiles. up.ac.za These computational studies can accurately predict activation energies and map out the entire reaction pathway, revealing the structures of transition states and intermediates.
Investigating Competing Pathways : Theoretical studies on simpler α-haloketones have revealed the presence of low-energy competing reaction pathways, such as nucleophilic substitution versus epoxidation. up.ac.za For a polyhalogenated ketone like this compound, the presence of a second bromine atom significantly influences the electronic structure and steric environment, making such computational investigations essential to predict which reaction pathway will dominate with a given nucleophile.
Beyond Simple Inductive Effects : Advanced studies on the reactivity of polyhalogenated compounds have shown that simple electronic arguments, like inductive effects, are often insufficient to explain observed reactivity trends. stanford.edu Computational models allow for the analysis of more subtle phenomena, such as delocalization and orbital interactions, which can play a decisive role in the reaction mechanism of gem-dihaloketones.
Predictive Reactivity Models : By establishing theoretical scales of electrophilicity and nucleophilicity, computational chemistry can help create predictive models for the reactivity of polyhalogenated ketones. nih.gov This allows researchers to screen different nucleophiles and substrates in silico to identify promising candidates for new reactions, accelerating the pace of discovery.
| Methodology | Key Insight | Implication for Polyhalogenated Ketones |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of activation energies and transition state structures. | Allows for a quantitative understanding of reaction barriers and pathways. up.ac.za |
| Reaction Pathway Mapping | Identification of competing mechanisms (e.g., substitution vs. epoxidation). | Helps predict and control product distribution based on nucleophile and conditions. up.ac.za |
| Analysis of Electronic Effects | Reveals the importance of delocalization and orbital interactions. | Provides a more accurate picture of reactivity than simple inductive effects alone. stanford.edu |
| Quantum Mechanics Concepts | Development of theoretical scales for electrophilicity and reactivity. | Enables the prediction of how structural changes will affect reaction outcomes. nih.gov |
Q & A
What are the common synthetic routes for 2,2-Dibromo-1-(4-fluorophenyl)ethanone, and how do reaction conditions influence yield?
The compound is synthesized via bromination of 1-(4-fluorophenyl)ethanone using diverse methodologies:
- K₂S₂O₈-mediated difunctionalization in water yields 75% product as a pale yellow oil, purified via flash chromatography (petroleum ether/dichloromethane) .
- CoFe₂O₄-SiO₂-SO₃H magnetic nanocatalysts enable oxidative bromination with 80% yield, offering recyclability and mild conditions .
- Hypervalent iodine-mediated bromination achieves 78% yield using column chromatography (hexanes/EtOAc), highlighting regioselectivity for terminal alkynes .
Key variables: Catalyst choice (e.g., magnetic vs. iodine reagents), solvent (aqueous vs. organic), and purification methods critically impact yield and scalability.
How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
1H NMR : The dibrominated α-carbon appears as a singlet at δ ~6.63–6.64 ppm, while aromatic protons resonate as doublets (δ 8.12–8.18 ppm for ortho-H and δ 7.08–7.27 ppm for meta-H) .
13C NMR : The ketone carbonyl is observed at δ ~184.5–184.9 ppm, with fluorine coupling (JC-F = 256–259 Hz) confirming the para-fluorophenyl group .
IR : Strong C=O stretching at ~1707 cm⁻¹ and C-Br vibrations at ~597 cm⁻¹ validate the α-dibromoacetophenone core .
Methodological note: Solvent (CDCl₃ vs. DMSO-d₆) and instrument calibration can cause minor shifts; cross-referencing with crystallographic data (e.g., bond lengths) enhances accuracy .
What factors influence the physical stability and storage requirements of this compound?
The compound exhibits variable physical states:
- Pale yellow oil when synthesized via K₂S₂O₈ or hypervalent iodine methods .
- Solid forms (e.g., derivatives like 2,2-Dibromo-1-(4-methoxyphenyl)ethanone melt at 86–88°C ), suggesting substituents (e.g., electron-donating groups) stabilize crystalline packing.
Storage recommendations: Store under inert atmosphere at ≤4°C to prevent degradation via hydrolysis or light-induced radical reactions.
(Advanced) What crystallographic challenges arise in resolving its structure, and how are they addressed?
Crystallization is hindered by the compound’s oily state, but derivatives (e.g., hydroxy/methoxy analogs) provide insights:
- SHELX refinement (via SHELXL97) resolves intramolecular O–H⋯O interactions and π–π stacking (centroid distance: 3.596 Å) in related structures .
- Monoclinic P21/n space groups with Z=4 are common; anisotropic displacement parameters (Ueq) for bromine atoms require high-resolution data (θmax = 25.3°) to mitigate thermal motion artifacts .
Strategy: Co-crystallization with stabilizing agents or derivatization (e.g., methoxy substitution) improves crystal quality .
(Advanced) How to reconcile discrepancies in reported NMR coupling constants or yields?
Discrepancies may arise from:
- Solvent effects : Polar solvents (e.g., DMSO) deshield aromatic protons, shifting δ values vs. CDCl₃ .
- Catalyst efficiency : CoFe₂O₄-SiO₂-SO₃H yields 80% vs. 75% for K₂S₂O₈ , reflecting differences in bromination kinetics.
- Impurity profiles : Byproducts from incomplete bromination (e.g., mono-bromo intermediates) may skew integration ratios.
Resolution: Use high-purity starting materials and replicate conditions with internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR calibration .
(Advanced) What mechanistic pathways explain the bromination regioselectivity?
While direct evidence is limited, proposed mechanisms include:
- Electrophilic bromination : Hypervalent iodine reagents (e.g., PhI(OAc)₂) generate Br⁺ species, attacking the electron-deficient α-carbon of the ketone .
- Radical pathways : CoFe₂O₄-SiO₂-SO₃H may facilitate Br• generation under oxidative conditions, favoring dibromination due to radical stability .
Validation: Kinetic studies (e.g., radical traps like TEMPO) or isotopic labeling (²H/¹³C) could clarify dominant pathways.
(Advanced) How does fluorination at the para position influence reactivity compared to analogs?
The para-F substituent:
- Electron-withdrawing effect : Enhances ketone electrophilicity, accelerating nucleophilic attacks (e.g., in SN2 reactions) vs. non-fluorinated analogs .
- Steric profile : Minimal steric hindrance vs. ortho-F analogs, allowing efficient crystal packing and catalyst access .
Comparative data: 4′-Fluoroacetophenone derivatives exhibit higher thermal stability (Tboil = 469.2 K) than chloro analogs, influencing reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
